molecular formula C12H13FN4OS B470040 2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine CAS No. 347341-50-8

2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine

Cat. No.: B470040
CAS No.: 347341-50-8
M. Wt: 280.32g/mol
InChI Key: XMRJVHFUISUHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C₁₂H₁₃FN₄OS It is known for its unique structure, which includes a pyrimidine ring substituted with a fluorophenoxyethyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine typically involves the reaction of 2-(2-fluorophenoxy)ethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the fluorophenoxy group with other nucleophiles.

Scientific Research Applications

2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine
  • 2-{[2-(2-Bromophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine
  • 2-{[2-(2-Iodophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine

Uniqueness

2-[2-(2-Fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

347341-50-8

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C12H13FN4OS/c13-8-3-1-2-4-9(8)18-5-6-19-12-16-10(14)7-11(15)17-12/h1-4,7H,5-6H2,(H4,14,15,16,17)

InChI Key

XMRJVHFUISUHAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCSC2=NC(=CC(=N2)N)N)F

Canonical SMILES

C1=CC=C(C(=C1)OCCSC2=NC(=CC(=N2)N)N)F

Origin of Product

United States

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